N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound that features a benzothiazole moiety, a morpholine ring, and a nitrobenzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Nitro Group: The nitro group is introduced via nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones depending on the specific conditions and reagents used.
Reduction: The primary product of nitro group reduction is the corresponding amine.
Substitution: Substitution reactions can yield a variety of derivatives with different functional groups attached to the benzothiazole ring.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole moiety and have similar biological activities.
Benzothiazole Derivatives: Other derivatives of benzothiazole also exhibit antibacterial, antifungal, and anticancer properties.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and nitrobenzamide group enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C25H22N4O4S |
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Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-morpholin-4-yl-5-nitrobenzamide |
InChI |
InChI=1S/C25H22N4O4S/c1-16-14-17(25-27-21-4-2-3-5-23(21)34-25)6-8-20(16)26-24(30)19-15-18(29(31)32)7-9-22(19)28-10-12-33-13-11-28/h2-9,14-15H,10-13H2,1H3,(H,26,30) |
InChI Key |
HIKJIPVSHJDNLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5 |
Origin of Product |
United States |
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